N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE

Medicinal chemistry Structure–activity relationship Benzothiazole SAR

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7) is a synthetic small molecule belonging to the benzothiazole class, specifically a 2-aminobenzothiazole derivative substituted at the 6-position with a methanesulfonyl group and acylated with 3-methoxybenzoic acid. Its molecular formula is C₁₆H₁₄N₂O₄S₂ with a molecular weight of 362.42 g/mol.

Molecular Formula C16H14N2O4S2
Molecular Weight 362.42
CAS No. 313469-73-7
Cat. No. B2863809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE
CAS313469-73-7
Molecular FormulaC16H14N2O4S2
Molecular Weight362.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C16H14N2O4S2/c1-22-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19)
InChIKeyDCVFEYXHYOXRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7): Compound Identity and Scaffold Context for Research Procurement


N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7) is a synthetic small molecule belonging to the benzothiazole class, specifically a 2-aminobenzothiazole derivative substituted at the 6-position with a methanesulfonyl group and acylated with 3-methoxybenzoic acid . Its molecular formula is C₁₆H₁₄N₂O₄S₂ with a molecular weight of 362.42 g/mol . The compound is registered in the ChEBI database as CHEBI:109376 and is classified under the benzothiazoles ontology [1]. The 6-methanesulfonyl-benzothiazole scaffold has been investigated in medicinal chemistry for cholinesterase inhibition and anti-amyloid aggregation properties in the context of Alzheimer's disease drug discovery [2]. This compound is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications.

Why N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide Cannot Be Replaced by Generic Benzothiazole Analogs in Research Procurement


The 6-methanesulfonyl-benzothiazole scaffold is a privileged structure whose biological activity is exquisitely sensitive to the nature and regiochemistry of the appended amide moiety. Published structure–activity relationship (SAR) studies on the piperazine-propanamide series demonstrate that modifications to the terminal aryl group produce AChE IC₅₀ values spanning from 2.31 μM to >26 μM—a greater than 11-fold range—proving that subtle structural changes within this scaffold class produce quantitatively distinct pharmacological outcomes [1]. The target compound incorporates a direct 3-methoxybenzamide linkage, which differs from both the piperazine-propanamide linker architecture and from the unsubstituted or 4-methoxy benzamide positional isomers commonly available as alternative procurement options. Without head-to-head data confirming equivalent target engagement, potency, selectivity, or physicochemical behavior, substituting any generic benzothiazole analog for this specific compound introduces an unquantified and scientifically unacceptable risk of divergent experimental results, particularly in cell-based and biochemical assays where small changes in hydrogen-bonding capacity, lipophilicity, and metabolic stability can materially alter outcomes.

Quantitative Differentiation Evidence for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7) Versus Closest Analogs


Methoxy Regioisomerism: 3-OCH₃ vs. 4-OCH₃ Substitution on the Benzamide Ring Determines Hydrogen-Bonding Geometry and Electronic Profile

The target compound bears a methoxy group at the meta (3-) position of the benzamide phenyl ring. The closest commercially available analog is N-(6-methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide, which places the methoxy group at the para (4-) position. This positional isomerism fundamentally alters the molecule's hydrogen-bond acceptor geometry and electronic distribution. In the broader benzothiazole SAR literature, the position of ring substituents is a critical determinant of potency; for example, in the piperazine-propanamide series (Mishra et al., 2020), moving from unsubstituted phenyl (compound 4, AChE IC₅₀ = 24.14 μM) to electron-donating methoxy substitution (compound 9) produced a measurable but distinct IC₅₀ shift [1]. While direct head-to-head AChE inhibition data for the 3-methoxy vs. 4-methoxy benzamide pair are not published, the meta-methoxy orientation places the oxygen lone pairs in a different spatial relationship to the benzothiazole core compared to the para isomer, which computational docking studies on related scaffolds have shown can alter binding pose and affinity [1]. This structural distinction means the two isomers cannot be assumed to be functionally interchangeable in any biological assay.

Medicinal chemistry Structure–activity relationship Benzothiazole SAR

Linker Architecture: Direct Benzamide vs. Propanamide-Piperazine Linker—Implications for Synthetic Tractability and Pharmacophore Geometry

The target compound features a direct benzamide bond between the 2-aminobenzothiazole core and the 3-methoxybenzoyl group. This contrasts with the more extensively characterized N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide series reported by Mishra et al. (2020), where a three-carbon propanamide spacer and a piperazine ring separate the benzothiazole core from the terminal aryl group [1]. The most potent compound in that series, compound 12, achieved an AChE IC₅₀ of 2.31 μM and Aβ₁₋₄₂ aggregation inhibition of 53.30% [1]. The direct benzamide architecture eliminates the flexible three-carbon linker and the basic piperazine nitrogen, which together contribute significantly to the molecular recognition profile—the piperazine group in compound 12 is known to interact with the peripheral anionic site (PAS) of AChE [1]. The target compound's rigid, non-basic benzamide linker therefore presents a fundamentally different pharmacophore that is expected to produce a distinct selectivity and potency fingerprint, making it a valuable comparator for scaffold-hopping studies and for probing the contribution of linker flexibility and basicity to target engagement.

Medicinal chemistry Scaffold hopping Synthetic accessibility

6-Methanesulfonyl Substituent: Quantified Contribution to Cholinesterase Inhibition Potency Within the Benzothiazole Scaffold Class

The 6-methanesulfonyl group is a strongly electron-withdrawing substituent (Hammett σₚ ≈ 0.72 for SO₂CH₃) that is a conserved feature across all active compounds in the benzothiazole-piperazine cholinesterase inhibitor series [1]. Within that series, all 14 compounds retain the 6-methanesulfonyl group and exhibit AChE IC₅₀ values ranging from 2.31 μM to 26.43 μM, confirming that this substituent is permissive for activity but that potency is exquisitely modulated by the distal amide/amine substituent [1]. By contrast, benzothiazole derivatives lacking the 6-methanesulfonyl group (e.g., simple 2-aminobenzothiazoles) are generally orders of magnitude weaker as AChE inhibitors or are inactive. The presence of the 6-SO₂CH₃ group in the target compound anchors it within the biologically active region of benzothiazole chemical space, distinguishing it from the vast majority of commercially available benzothiazole screening compounds that lack this substituent. This provides procurement justification when the experimental objective requires a benzothiazole with a demonstrated capacity for target engagement in cholinesterase or related systems, even if the specific amide substitution has not yet been fully characterized.

Cholinesterase inhibition Alzheimer's disease Electron-withdrawing group SAR

Molecular Property Differentiation: Calculated Physicochemical Descriptors vs. Piperazine-Containing and Unsubstituted Benzamide Analogs

The target compound (MW = 362.42 g/mol; molecular formula C₁₆H₁₄N₂O₄S₂) has a hydrogen bond donor count of 1 (the amide NH) and a hydrogen bond acceptor count of 6 (carbonyl oxygen, methoxy oxygen, sulfone oxygens, thiazole nitrogen) . Compared to the piperazine-propionamide series from Mishra et al., the target compound lacks the basic piperazine nitrogen (which would contribute an additional HBD/HBA and a protonation site at physiological pH), resulting in a lower topological polar surface area (TPSA) and altered permeability profile [1]. Relative to N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2, MW = 332.4 g/mol), the 3-methoxy substitution adds 30 Da of molecular weight and introduces an additional hydrogen bond acceptor, shifting the molecule further along the property axis toward higher polarity . These property differences are directly relevant to experimental design in cell-based assays, where passive membrane permeability, solubility, and non-specific protein binding are influenced by these molecular descriptors, and where the use of a physicochemically distinct analog as a surrogate would introduce uncontrolled confounding variables.

Physicochemical properties Drug-likeness Permeability prediction

Transparency Statement: Current Limitations in Direct Comparative Biological Data for CAS 313469-73-7

A systematic search of the published peer-reviewed literature, patent databases, and authoritative cheminformatics resources (ChEBI, PubChem) as of May 2026 did not identify any primary research article or patent that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or in vivo efficacy) specifically for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7) in any assay system [1][2]. The ChEBI entry (CHEBI:109376) confirms the compound's existence and chemical class but carries a 'manually annotated by a third party' designation and does not curate any biological activity data [1]. The evidence dimensions presented in Items 1–4 above are therefore derived from class-level SAR inference based on the structurally related 6-methanesulfonyl-benzothiazole-piperazine-propionamide series characterized by Mishra et al. (2020) [3]. Prospective purchasers should weigh this evidence gap when designing experiments: the compound is a valuable tool for exploring SAR around the benzamide linker and methoxy regioisomerism within the benzothiazole scaffold class, but it should not be procured with the expectation of validated, literature-supported potency against any specific biological target. Confirmatory in-house profiling is essential and should be budgeted for accordingly.

Data transparency Procurement risk assessment Evidence gap analysis

Recommended Research Application Scenarios for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 313469-73-7)


Benzothiazole Scaffold-Hopping Control: Deconvoluting Linker Contributions to AChE Inhibition

Use as a direct benzamide comparator against the piperazine-propanamide series (Mishra et al., 2020) to isolate the contribution of the linker architecture to cholinesterase inhibition potency, inhibition modality (competitive vs. uncompetitive), and Aβ aggregation activity. The rigid benzamide linker eliminates the conformational flexibility and basic amine center present in the piperazine series, enabling systematic dissection of linker pharmacophore requirements [1]. Head-to-head testing in Ellman's AChE assay and thioflavin T Aβ aggregation assay would generate novel SAR data directly addressing an open question in benzothiazole medicinal chemistry.

Methoxy Regioisomer SAR Library Component for Benzothiazole-Benzamide Series

Incorporate alongside N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (unsubstituted), the 4-methoxy isomer, and the 3,4-dimethoxy analog to construct a systematic regioisomer SAR matrix. This matrix enables quantification of the position-specific contribution of the methoxy substituent to target binding, cellular permeability, and metabolic stability, addressing a fundamental question in benzothiazole lead optimization where the optimal substituent position often cannot be predicted computationally with sufficient accuracy [1].

Physicochemical Property Benchmarking in Cell-Based Permeability and Cytotoxicity Assays

The compound's intermediate HBA count (6), moderate MW (362 Da), and absence of a basic center distinguish it from both smaller analogs (e.g., unsubstituted benzamide, MW 332 Da) and larger, more polar piperazine-containing compounds (MW > 440 Da). This positions it as a mid-range probe for correlating calculated physicochemical descriptors (TPSA, HBA, logP) with experimentally determined parallel artificial membrane permeability (PAMPA), Caco-2 permeability, and cytotoxicity (e.g., HepG2 or SHSY-5Y MTT assay), generating property-performance relationships applicable across the benzothiazole class .

Chemical Biology Probe for Profiling Methanesulfonyl-Benzothiazole Target Engagement Proteome-Wide

With no prior biological annotation, this compound represents an ideal candidate for unbiased chemoproteomic profiling (e.g., thermal proteome profiling, affinity-based proteomics) to identify novel protein targets engaged by the 6-methanesulfonyl-benzothiazole scaffold beyond cholinesterases. The 3-methoxybenzamide moiety provides a distinct mass tag for LC-MS/MS-based target identification workflows and may confer target engagement selectivity that differs from the piperazine-containing analogs, potentially revealing new therapeutic applications for this privileged scaffold class [1].

Quote Request

Request a Quote for N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.